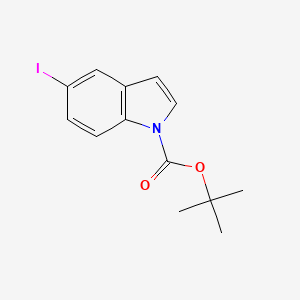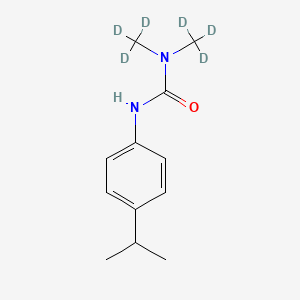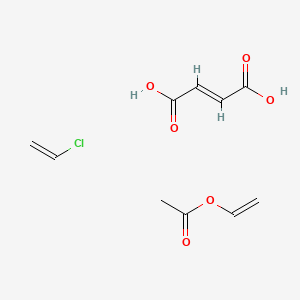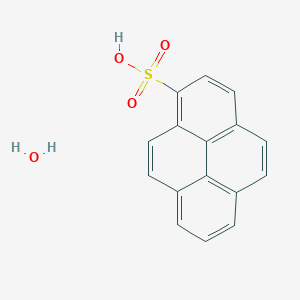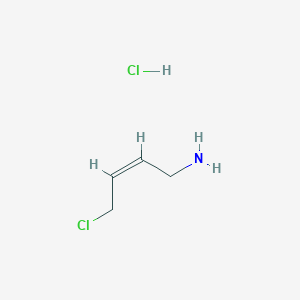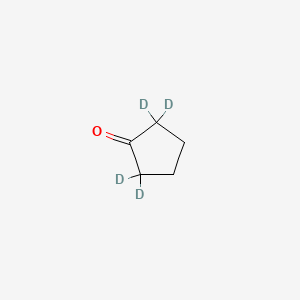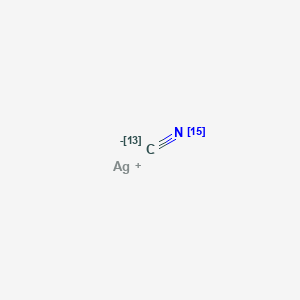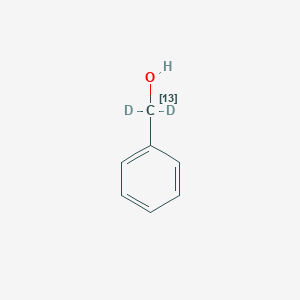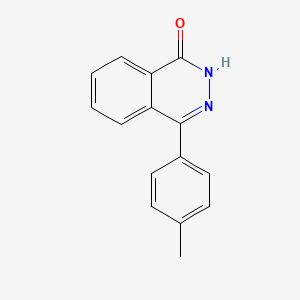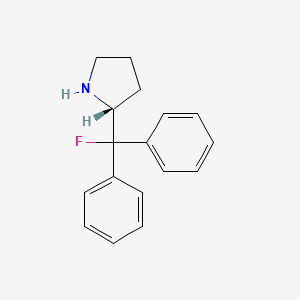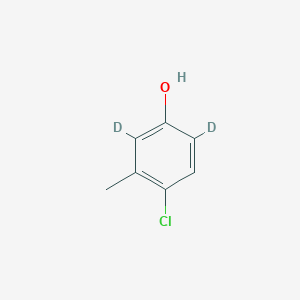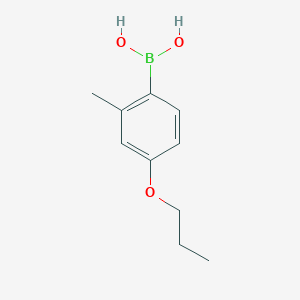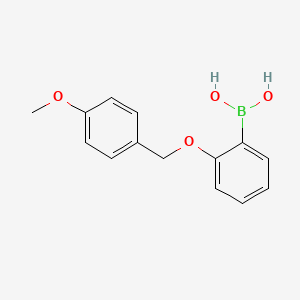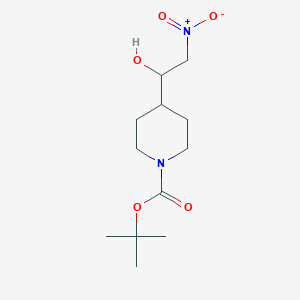
Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate is a chemical compound with the following properties:
- Common Name : Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate
- CAS Number : 301221-56-7
- Molecular Formula : C₁₂H₂₂N₂O₅
- Molecular Weight : 274.31 g/mol
- Density : 1.189 g/cm³
- Boiling Point : 403.4°C at 760 mmHg
- Flash Point : 197.8°C
- Exact Mass : 274.15 g/mol
- Index of Refraction : 1.503
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate consists of a piperidine ring with a tert-butyl group and a nitroethyl moiety. The tert-butyl group provides steric hindrance, affecting its reactivity and stability.
Chemical Reactions Analysis
While detailed chemical reactions involving this compound are not explicitly documented, we can infer that it may participate in nucleophilic substitution reactions due to the presence of the carboxylate group and the nitroethyl functionality.
Physical And Chemical Properties Analysis
- Solubility : Investigating its solubility in various solvents would be valuable.
- Melting Point : Unfortunately, the melting point data is not available.
Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate is an intermediate in the synthesis of biologically active compounds. For instance, its derivatives have been used in the synthesis of crizotinib, an anticancer drug. The compound has been synthesized through multi-step processes, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and its structure confirmed by MS and NMR spectrum techniques (Kong et al., 2016).
X-Ray Studies and Crystal Structure
X-ray studies have revealed the structural properties of related compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate. These studies show how the molecular packing and hydrogen bonds contribute to the crystal structure, providing insights into the chemical behavior of these compounds (Didierjean et al., 2004).
Role in Synthesis of Vandetanib
This chemical is also a key intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer. The synthesis involves multiple steps like acylation, sulfonation, and substitution, with the structures determined by MS and NMR (Wang et al., 2015).
Use in Enantiopure Derivatives Synthesis
Additionally, tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, related to tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate, have been used in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives. This demonstrates its utility in creating stereochemically complex and biologically relevant molecules (Marin et al., 2004).
Contribution to Anticancer Drug Synthesis
Furthermore, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative, serves as an important intermediate for small molecule anticancer drugs. Its synthesis from piperidin-4-ylmethanol through various chemical reactions illustrates its critical role in pharmaceutical research (Zhang et al., 2018).
Safety And Hazards
No specific safety hazards are reported, but standard laboratory precautions should be followed when handling this compound.
Direcciones Futuras
Future studies could focus on:
- Biological Activity : Investigating its potential as a drug candidate or its role in biological processes.
- Synthetic Optimization : Developing more efficient synthetic routes.
- Structural Modifications : Exploring derivatives with altered functional groups.
Propiedades
IUPAC Name |
tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5/c1-12(2,3)19-11(16)13-6-4-9(5-7-13)10(15)8-14(17)18/h9-10,15H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHHOQRLAPSWNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592696 | |
| Record name | tert-Butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate | |
CAS RN |
301221-56-7 | |
| Record name | tert-Butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



